(2-Bromo-3-methoxy-phenyl)hydrazine
Description
(2-Bromo-3-methoxy-phenyl)hydrazine is a substituted phenylhydrazine derivative featuring a bromine atom at the 2-position and a methoxy group at the 3-position of the aromatic ring. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing bromine substituent and the electron-donating methoxy group, which collectively modulate its reactivity, solubility, and biological interactions. Hydrazine derivatives are widely utilized as intermediates in the synthesis of heterocycles, Schiff bases, and coordination complexes, with applications ranging from corrosion inhibitors to antimicrobial agents .
Properties
IUPAC Name |
(2-bromo-3-methoxyphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-6-4-2-3-5(10-9)7(6)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQJCKXXLQIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-methoxy-phenyl)hydrazine typically involves the reaction of 2-bromo-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-methoxy-phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(2-Bromo-3-methoxy-phenyl)hydrazine serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom and methoxy group confer specific reactivity, allowing for selective functionalization in synthetic pathways.
Reaction Pathways
The compound can undergo various chemical reactions, such as:
- Nucleophilic substitution : The bromine atom can be substituted by nucleophiles, facilitating the formation of new compounds.
- Condensation reactions : It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in synthetic organic chemistry.
Medicinal Chemistry
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in cancer research.
Case Studies on Cytotoxic Activity
A notable study assessed the cytotoxic effects of hydrazine derivatives against breast cancer cell lines (MCF-7). The findings revealed that certain derivatives, including those synthesized from this compound, demonstrated potent cytotoxicity:
| Compound | IC50 Value (µg/mL) | Cell Line |
|---|---|---|
| Compound 5 | 30.64 | MCF-7 |
| Doxorubicin (control) | 22.09 | MCF-10A |
The study showed that compound 5 induced apoptosis and caused G2/M phase arrest in cancer cells, highlighting its potential as an anticancer agent .
Comparison with Related Compounds
The structural features of this compound allow it to be compared with other hydrazine derivatives. The following table summarizes some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methoxyphenylhydrazine | Methoxy group on phenyl | Lacks bromination |
| 2-Bromo-4-methylphenylhydrazine | Brominated at a different position | Methyl group instead of methoxy |
| Phenylhydrazine | Basic structure without substituents | No halogen or methoxy substituents |
| 2-Bromo-5-methoxyphenylhydrazine | Brominated at a different position | Different positioning of methoxy group |
The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to its analogs.
Mechanism of Action
The mechanism of action of (2-Bromo-3-methoxy-phenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with (2-Bromo-3-methoxy-phenyl)hydrazine:
Key Observations :
Yield Comparison :
Antimicrobial Activity
Mechanistic Insights :
Corrosion Inhibition
- Dihydrazino derivatives (e.g., DHMeT) exhibit 95–97% inhibition at 250 ppm on steel surfaces due to strong adsorption via hydrazine lone pairs .
- Methoxy groups synergize with hydrazine to form protective films, reducing corrosion rates by >90% .
Physicochemical Properties
Spectroscopic Features
Solubility and Stability
- Bromine and methoxy groups confer moderate solubility in ethanol and DMSO.
- Schiff base derivatives show enhanced stability in acidic conditions due to resonance stabilization .
Biological Activity
(2-Bromo-3-methoxy-phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of appropriate hydrazines with substituted aromatic compounds. The presence of the bromine and methoxy groups in its structure is believed to influence its biological activity significantly.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a synthesized derivative demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 30.64 µg/mL, indicating effective inhibition of cancer cell proliferation. The compound's ability to induce apoptosis was also confirmed through flow cytometric analysis, showing a notable increase in apoptotic cells after treatment .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |
|---|---|---|---|
| 5 | MCF-7 | 30.64 | 45 |
| Control | MCF-10A | 22.09 | N/A |
2. Antibacterial Activity
Hydrazone derivatives, including this compound, have shown promising antibacterial properties. In vitro tests indicated that these compounds possess activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity of Hydrazone Derivatives
| Compound | Bacteria Type | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|---|
| 5 | Staphylococcus aureus | 4 | Ciprofloxacin (2) |
| 6 | Escherichia coli | 8 | Norfloxacin (4) |
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity Assessment
| Method | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
The biological activities exhibited by this compound are largely attributed to its ability to interact with specific cellular targets. For example, it has been shown to affect cell cycle distribution in cancer cells, promoting cell cycle arrest and apoptosis through modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies have documented the effectiveness of hydrazone derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.
- Infection Control : Clinical trials indicated that hydrazone derivatives could serve as effective adjuncts in treating bacterial infections resistant to conventional antibiotics.
Q & A
Basic Questions
Q. What synthetic routes are optimal for preparing (2-Bromo-3-methoxy-phenyl)hydrazine with high purity?
- Methodology : A common approach involves condensation reactions between substituted phenyl precursors and hydrazine derivatives. For example, analogous hydrazide syntheses employ acetic acid as a solvent with 18-hour stirring at room temperature, followed by recrystallization from methanol to isolate the product . For bromo-methoxy derivatives, optimizing stoichiometry of brominated precursors (e.g., 2-bromo-3-methoxybenzaldehyde) with hydrazine under inert conditions can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional crystallization enhances purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, bromine-induced deshielding in aromatic regions) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHBrNO: ~231.98 Da) and fragmentation patterns.
- X-ray Crystallography : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar hydrazine derivatives .
Q. How can thermal stability be assessed under varying experimental conditions?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (25–400°C, 10°C/min) quantifies decomposition thresholds. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events (e.g., melting points, phase transitions). Comparative studies with unsubstituted phenylhydrazines reveal bromine’s destabilizing effects via C-Br bond cleavage at ~150–200°C .
Advanced Research Questions
Q. What computational strategies elucidate reaction mechanisms involving this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map energy profiles for cycloaddition/cycloreversion steps in hydrazine-catalyzed reactions. Solvent effects (PCM model) and transition-state analysis (IRC) explain regioselectivity influenced by bromine’s electron-withdrawing nature . For example, bromine lowers activation barriers in rate-determining steps by stabilizing electron-deficient intermediates.
Q. How do bromo-methoxy substituents modulate catalytic activity in hydrazine-mediated metathesis?
- Methodology : Comparative kinetic studies using substituted hydrazines in ring-opening carbonyl–olefin metathesis (e.g., norbornene systems) show that bromine enhances electrophilicity, accelerating nucleophilic attack. Methoxy groups, however, may sterically hinder active sites. In situ H NMR monitors reaction progress, while Eyring plots correlate substituent effects with activation entropy/enthalpy .
Q. What role do substituents play in electron-transfer kinetics for hydrazine-based redox systems?
- Methodology : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) identifies oxidation/reduction potentials. Bromine’s electronegativity increases redox potentials by ~0.2 V vs. unsubstituted analogs. Transient absorption spectroscopy (fs-µs timescales) quantifies intramolecular electron-transfer rates, with bromine reducing reorganization energy (λ) by ~15% compared to chloro derivatives .
Data Contradiction Analysis
- Toxicity vs. Stability : While hydrazine derivatives are generally toxic , this compound’s stability under anhydrous conditions (per TGA data ) may reduce handling risks. Contradictions arise in literature regarding decomposition byproducts; GC-MS analysis of thermal degradation products is recommended to resolve discrepancies.
- Catalytic Efficiency : Computational models predict a 50% reactivity increase for brominated hydrazines , but experimental yields in metathesis reactions show only ~30% improvement. This gap may stem from unaccounted solvent coordination effects in DFT studies, requiring explicit solvent modeling for accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
